Adenosine,cordycepin,cordycepin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

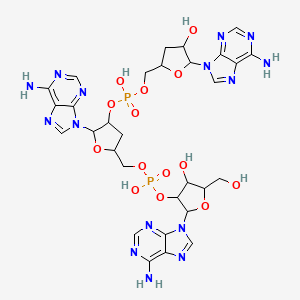

2D Structure

Properties

CAS No. |

125207-74-1 |

|---|---|

Molecular Formula |

C30H37N15O14P2 |

Molecular Weight |

893.7 g/mol |

IUPAC Name |

[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(47)1-12(55-28)4-53-60(49,50)58-15-2-13(56-29(15)44-10-41-18-23(32)35-7-38-26(18)44)5-54-61(51,52)59-21-20(48)16(3-46)57-30(21)45-11-42-19-24(33)36-8-39-27(19)45/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |

InChI Key |

LAJAHHQIECMAGX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)CO)O |

Origin of Product |

United States |

Foundational Chemical Biology and Biosynthesis of Cordycepin 3′ Deoxyadenosine

Historical Context and Initial Discovery of Cordycepin (B1669437)

The journey of cordycepin began in the mid-20th century when it was first isolated from the fungus Cordyceps militaris. mdpi.com This entomopathogenic fungus, known for its parasitic growth on insects, has a long history of use in traditional Chinese medicine. realmushrooms.com The initial discovery of cordycepin was a pivotal moment, unveiling a molecule with potent biological activities. In 1950, Cunningham and his colleagues successfully isolated this novel compound. nih.gov However, it was not until 1964 that its true chemical identity was established as 3'-deoxyadenosine. mdpi.com This structural elucidation was crucial as it highlighted its nature as a nucleoside analog, paving the way for understanding its mechanism of action. Beyond Cordyceps militaris, cordycepin has also been identified in other fungal species, including Aspergillus nidulans and Cordyceps kyushensis. mdpi.comnih.gov

Structural Characteristics of Cordycepin as an Adenosine (B11128) Analog

The biological significance of cordycepin is intrinsically linked to its molecular structure and its striking resemblance to adenosine, a fundamental building block of life.

Comparative Analysis with Adenosine Structure

Cordycepin is classified as a nucleoside analog of adenosine. nih.gov The core structure of both molecules features an adenine (B156593) base linked to a ribose sugar. The critical distinction lies at the 3' position of the ribose moiety. researchgate.net While adenosine possesses a hydroxyl (-OH) group at this position, cordycepin is characterized by the absence of this group, which is replaced by a hydrogen atom. wikipedia.org This seemingly subtle difference has profound implications for its biochemical behavior. mdpi.com

| Feature | Adenosine | Cordycepin (3'-Deoxyadenosine) |

|---|---|---|

| Purine (B94841) Base | Adenine | Adenine |

| Sugar Moiety | Ribose | 3'-Deoxyribose |

| Chemical Group at 3' Position | Hydroxyl (-OH) | Hydrogen (-H) |

Significance of the 3′-Deoxy Ribofuranosyl Moiety

The absence of the 3'-hydroxyl group in the ribofuranosyl ring of cordycepin is the cornerstone of its biological activity. mdpi.com In the biosynthesis of nucleic acids (DNA and RNA), the 3'-hydroxyl group of a nucleotide is essential for the formation of a phosphodiester bond with the adjacent nucleotide, allowing for the elongation of the nucleic acid chain. Because cordycepin lacks this vital functional group, its incorporation into a growing RNA or DNA strand by polymerases leads to chain termination. uzh.ch This inability to form the subsequent phosphodiester linkage effectively halts the synthesis of these crucial macromolecules.

Biosynthetic Pathways of Cordycepin in Fungal Species

The production of cordycepin by fungi is a sophisticated process involving a cascade of enzymatic reactions and is tightly regulated at the genetic level.

Enzymatic Cascade and Precursor Metabolism in Cordyceps and Other Genera

The biosynthesis of cordycepin originates from adenosine. nih.gov Early studies suggested that adenosine is directly converted to 3'-deoxyadenosine without the breaking of the N-riboside bond. nih.gov The currently accepted pathway involves a series of enzymatic modifications. frontiersin.orgnih.gov One proposed mechanism suggests that the biosynthesis begins with the phosphorylation of the 3'-hydroxyl group of adenosine, catalyzed by the kinase domain of the Cns3 enzyme, to produce adenosine-3'-monophosphate (3'-AMP). nih.govuniprot.org This intermediate is then dephosphorylated and reduced to form 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA) by the Cns2 enzyme. Finally, the Cns1 enzyme, an oxidoreductase, catalyzes the conversion of 2'-C-3'-dA into cordycepin. nih.govuniprot.org

Another proposed pathway involves the reduction of an adenosine nucleotide, possibly at the triphosphate level (ATP to 3'-dATP), by a ribonucleotide reductase-like enzyme, followed by dephosphorylation to yield cordycepin. mdpi.com The addition of adenosine to fungal cultures has been shown to increase cordycepin production, supporting its role as a direct precursor. nih.gov

Genetic Determinants and Regulatory Elements in Cordycepin Biosynthesis (e.g., Cns gene cluster)

The genetic blueprint for cordycepin biosynthesis in Cordyceps militaris is encoded within a specific gene cluster known as the cns cluster. nih.gov This cluster comprises four key genes, cns1, cns2, cns3, and cns4, which are physically linked and co-regulated. mdpi.com

The functions of the proteins encoded by these genes have been elucidated:

Cns1 : An oxidoreductase that carries out the final step in cordycepin synthesis. uniprot.org

Cns2 : A metal-dependent phosphohydrolase involved in an intermediate step of the pathway. mdpi.comuniprot.org Cns1 and Cns2 are thought to interact closely and are both essential for cordycepin production. frontiersin.orgnih.gov

Cns3 : A bifunctional enzyme with both kinase and ATP phosphoribosyltransferase activities. uniprot.org While the kinase domain is proposed to be involved in the initial phosphorylation of adenosine, the latter activity is responsible for the synthesis of pentostatin (B1679546). frontiersin.orgnih.gov Pentostatin is an adenosine deaminase inhibitor that protects cordycepin from being broken down, thus showcasing a fascinating coupled biosynthesis. nih.govfrontiersin.orgnih.gov

Cns4 : A putative ABC transporter, which may be involved in exporting pentostatin out of the cell. nih.gov

The expression of the cns gene cluster is influenced by various factors, including light. nih.gov The identification of this gene cluster has not only provided a detailed understanding of how cordycepin is made but also offers a target for genetic engineering to enhance its production. frontiersin.org

| Gene | Encoded Protein's Putative Function | Role in Cordycepin Biosynthesis |

|---|---|---|

| cns1 | Oxidoreductase/dehydrogenase | Catalyzes the final conversion to cordycepin. uniprot.org |

| cns2 | Metal-dependent phosphohydrolase | Works in conjunction with Cns1 in an intermediate step. mdpi.comuniprot.org |

| cns3 | Bifunctional kinase/ATP phosphoribosyltransferase | Initiates the pathway by phosphorylating adenosine and synthesizes the protective compound pentostatin. frontiersin.orgnih.govuniprot.org |

| cns4 | ABC transporter | Potentially transports pentostatin. nih.gov |

Metabolic Engineering Strategies for Elucidating Biosynthetic Steps in Heterologous Hosts

The elucidation of cordycepin's biosynthetic pathway has been significantly advanced through the application of metabolic engineering in heterologous hosts. frontiersin.orgresearchgate.net By transferring key biosynthetic genes from Cordyceps militaris into well-characterized microorganisms, researchers can study gene function in a controlled environment, free from the complex regulatory networks of the native producer. frontiersin.orgnih.gov This approach has been instrumental in verifying the minimal set of genes required for cordycepin synthesis and for developing microbial cell factories for its production. frontiersin.orgdntb.gov.ua

The primary genes of interest are from the cns gene cluster in C. militaris, which is responsible for the biosynthesis of cordycepin and the related compound pentostatin. nih.govresearchgate.net It was discovered through comparative genomic analysis with Aspergillus nidulans that a gene cluster, designated Cns1-4, is pivotal for the pathway. frontiersin.org Subsequent heterologous expression studies have confirmed that the expression of just two of these genes, cns1 and cns2, is sufficient to produce cordycepin. researchgate.net Cns1, an oxidoreductase, and Cns2, a metal-dependent phosphohydrolase, work together as a complex to convert adenosine into cordycepin via intermediates like adenosine 3′-monophosphate (3′-AMP). frontiersin.orgnih.gov One enzyme cannot function without the other. nih.gov

Several microbial species have been successfully engineered as heterologous hosts, including the yeasts Saccharomyces cerevisiae, Yarrowia lipolytica, and Komagataella phaffii (formerly Pichia pastoris), as well as the filamentous fungus Aspergillus oryzae. frontiersin.orgfrontiersin.orgnih.gov These efforts not only validate the function of the cns genes but also pave the way for sustainable and scalable production of cordycepin. researchgate.net

Key metabolic engineering strategies employed in these hosts include:

Gene Expression and Codon Optimization: The cns1 and cns2 genes from C. militaris are introduced into the host organism. nih.gov To enhance protein expression, the gene sequences are often codon-optimized to match the codon usage bias of the host. nih.gov

Promoter Engineering: Placing the heterologous genes under the control of strong, constitutive promoters ensures high levels of transcription and, consequently, high enzyme concentrations. frontiersin.orgnih.gov

Enhancing Precursor Supply: The biosynthesis of cordycepin depends on the availability of the precursor adenosine and its phosphorylated forms. frontiersin.org Strategies to increase the intracellular pool of adenosine or 3'-AMP, such as supplementing the culture medium with adenine, have proven effective in boosting cordycepin yields in engineered strains. frontiersin.orgnih.gov For instance, in an engineered A. oryzae strain, the addition of adenine to the medium significantly enhanced cordycepin production. nih.gov

Enzyme Fusion and Pathway Optimization: In some cases, fusing enzymes like Cns1 and Cns2 or optimizing the integration sites of the genes within the host's genome can lead to improved production titers. frontiersin.org In Y. lipolytica, optimizing enzyme fusion, precursor supply, and the purine biosynthetic pathway through modular engineering resulted in a cordycepin yield of 3.26 g/L from glucose. frontiersin.orgresearchgate.net

The table below summarizes key findings from the heterologous production of cordycepin in various microbial hosts, illustrating the success of these metabolic engineering strategies.

| Heterologous Host | Genetic Modification | Cordycepin Titer | Reference |

| Saccharomyces cerevisiae S288c | Introduced cns1 and cns2 from C. militaris L5111. | 137.27 mg/L | frontiersin.org |

| Yarrowia lipolytica | Engineered with optimized enzyme fusion, precursor supply, and purine pathway optimization. | 3.26 g/L | frontiersin.orgresearchgate.net |

| Yarrowia lipolytica | Engineered with codon-optimized cns1 and cns2 from C. militaris. | 4,362.54 mg/L (in fermenter) | frontiersin.org |

| Komagataella phaffii | Engineered with codon-optimized cns1 and cns2 from C. militaris. | 2.68 g/L | frontiersin.org |

| Aspergillus oryzae | Overexpressed cns1 and cns2 under constitutive promoters. | 564.64 mg/L/day (productivity) | frontiersin.orgnih.gov |

These studies demonstrate the power of using heterologous hosts as platforms for both fundamental research into biosynthetic pathways and the applied science of creating efficient microbial cell factories. frontiersin.orgfrontiersin.org

Interspecies Variations in Cordycepin Production Pathways

While Cordyceps militaris is the most studied producer of cordycepin, the ability to synthesize this nucleoside analog is not uniform across all Cordyceps species, and the production pathways can exhibit significant variations. researchgate.netroyalsocietypublishing.org These differences are rooted in the genetic makeup of each species, influenced by evolutionary divergence and adaptation to different ecological niches and insect hosts. mdpi.comnih.gov Comparative genomics and transcriptomics have become powerful tools for exploring these interspecies variations.

Genomic comparisons between different Cordyceps species, such as C. militaris, C. cicadae, C. tenuipes, and C. pseudotenuipes, reveal differences in genome size and the number and type of secondary metabolite biosynthesis gene clusters (BGCs). nih.gov For instance, among these, C. cicadae has the largest genome. nih.gov The presence, absence, or variation within the cns gene cluster is a primary determinant of a species' ability to produce cordycepin. nih.gov The cns1-cns3 gene cluster in C. militaris is known to produce both cordycepin and pentostatin. nih.gov

Transcriptomic analysis, which measures gene expression levels, further highlights the functional differences in metabolic pathways between species or even within a single species under different conditions. A study comparing the transcriptome of Cordyceps cicadae at different developmental stages (mycelium, fruiting body, and sclerotium) identified numerous differentially expressed genes related to the purine pathway, which is central to cordycepin biosynthesis. royalsocietypublishing.orgnih.gov Specifically, genes for 5′-nucleotidase and adenosine deaminase were significantly upregulated in the sclerotium, suggesting this stage may have heightened activity in pathways relevant to cordycepin production. royalsocietypublishing.orgnih.gov

Even within a single species like C. militaris, cultivation conditions can lead to dramatic differences in cordycepin yield, reflecting the plasticity of its metabolic network. A comparative transcriptomic analysis of C. militaris grown in a liquid surface culture versus a submerged culture showed that cordycepin production was vastly higher in the surface culture (4.92 g/L vs. 1 mg/L). plos.org This difference was linked to the significant upregulation of genes in the purine nucleotide biosynthesis pathway, such as adenylosuccinate synthetase and SAICAR synthase, in the surface culture. plos.org The study suggested that hypoxic (low oxygen) conditions created in the thick mycelial mat of the surface culture might be more suitable for cordycepin production. plos.org

The table below details findings from transcriptomic studies that reveal variations in the expression of genes related to cordycepin biosynthesis.

| Species / Condition | Comparison | Key Upregulated Genes/Pathways | Implication for Cordycepin Biosynthesis | Reference |

| Cordyceps cicadae | Sclerotium vs. Mycelium/Fruiting Body | 5′-nucleotidase, adenosine deaminase (in purine metabolism) | The sclerotium stage shows upregulation of key enzymes potentially involved in cordycepin synthesis. | royalsocietypublishing.orgnih.gov |

| Cordyceps militaris | Liquid Surface Culture vs. Submerged Culture | Adenylosuccinate synthetase, SAICAR synthase (in purine nucleotide metabolism) | Hypoxic conditions in surface culture appear to trigger higher expression of precursor pathway genes, boosting cordycepin yield. | plos.org |

| Cordyceps militaris | Xylose vs. Glucose/Sucrose as carbon source | ATP phosphoribosyltransferase (ATPPRT) | The use of alternative carbon sources like xylose can alter metabolic routes, potentially channeling precursors towards the cordycepin pathway. | frontiersin.org |

Furthermore, the natural host insect can influence the production of bioactive compounds. The nutrient profile of different host species, such as those in the order Lepidoptera which are rich in lipids and proteins, can provide essential precursors that stimulate higher metabolic activity and enhance cordycepin synthesis in the fungus. mdpi.com This interaction between the fungus's genetic potential and the host's biochemical environment is a crucial factor in the natural production of cordycepin. mdpi.com

Molecular Mechanisms of Action of Cordycepin 3′ Deoxyadenosine

Interference with Nucleic Acid Metabolism

Cordycepin's potent biological activities are largely attributed to its ability to disrupt the synthesis and processing of nucleic acids. As an analog of adenosine (B11128), it becomes a substrate for enzymes involved in these pathways, but its unique structure, lacking a 3'-hydroxyl group, leads to the termination of chain elongation and other inhibitory effects. oncoscience.uswikipedia.org

Inhibition of RNA Polymerase Activity and Premature Transcriptional Termination

Once inside the cell, cordycepin (B1669437) is phosphorylated to cordycepin triphosphate (CoTP). nih.govacs.org Due to its structural resemblance to adenosine triphosphate (ATP), CoTP can be incorporated into growing RNA chains by RNA polymerases. oncoscience.usresearchgate.net However, the absence of a 3'-hydroxyl group on the ribose sugar of cordycepin prevents the formation of the next phosphodiester bond, leading to the premature termination of transcription. oncoscience.usresearchgate.net This inhibitory effect has been observed in various organisms and is a key mechanism of its action. nih.gov

Studies have shown that cordycepin can inhibit both viral and cellular RNA synthesis. For instance, it has been demonstrated to inhibit the replication of various RNA viruses by terminating the synthesis of viral RNA. fortunejournals.com The inhibitory concentration (IC50) of cordycepin, which is the concentration required to inhibit 50% of cell growth, has been reported to be around 19.2 µg/mL and 398.1 µg/mL in different human gallbladder cancer cell lines after 48 hours of treatment. researchgate.net

Impact on Messenger RNA (mRNA) Polyadenylation and Splicing

Cordycepin significantly affects the post-transcriptional modification of messenger RNA (mRNA), particularly polyadenylation. Poly(A) polymerase, the enzyme responsible for adding a poly(A) tail to the 3' end of pre-mRNA, recognizes cordycepin triphosphate as a substrate. nih.govaacrjournals.org The incorporation of cordycepin monophosphate into the poly(A) tail results in chain termination, leading to shorter poly(A) tails. nih.govresearchgate.net This shortening of the poly(A) tail can affect mRNA stability, transport, and translation efficiency. nih.gov

Research indicates that cordycepin's effect on polyadenylation is a major contributor to its biological activity, potentially more so than its direct inhibition of transcription. nih.govresearchgate.net Studies in yeast have shown that cordycepin treatment leads to defects in the 3' end formation of transcripts, independent of its role in terminating RNA chain elongation. nih.gov It has been observed that cordycepin specifically inhibits the expression of inflammatory mRNAs by affecting their polyadenylation and cleavage. nih.gov

Interaction with Adenosine Signaling Pathways

As an adenosine analog, cordycepin can interact with various components of the adenosine signaling system, including receptors and transporters. These interactions contribute to its diverse pharmacological effects.

Agonistic and Antagonistic Effects on Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Cordycepin has been shown to interact with all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a multitude of physiological processes. fortunejournals.comfortunejournals.comfortunepublish.com Unlike adenosine, which has a higher affinity for A1 and A2A receptors, cordycepin exhibits a good affinity for all four subtypes. fortunejournals.com

The interaction of cordycepin with these receptors can have both agonistic and antagonistic effects, depending on the receptor subtype and the cell type. For example, cordycepin can act as an agonist for the A3 adenosine receptor, which is often highly expressed in cancer and inflammatory tissues. fortunejournals.comfortunepublish.com This activation of A3 receptors by cordycepin is thought to contribute to its anti-inflammatory and anti-tumor properties. fortunejournals.comiiarjournals.org In some cancer cell lines, the pro-apoptotic effects of cordycepin are blocked by antagonists of all four adenosine receptor subtypes, suggesting a complex interplay of receptor-mediated signaling. fortunejournals.comfortunepublish.com Furthermore, cordycepin has been shown to activate the A2A receptor, which may play a role in its neuroprotective effects. nih.gov Molecular docking studies have confirmed that cordycepin can bind to all four adenosine receptor subtypes. nih.govnih.govd-nb.info

| Receptor Subtype | Reported Effect of Cordycepin | Potential Outcome |

| A1 | Agonistic effects have been noted. oncoscience.usfortunejournals.com | May contribute to neuroprotective and anti-inflammatory actions. fortunejournals.com |

| A2A | Can act as an agonist. fortunejournals.comnih.gov | Implicated in anti-inflammatory responses and neuroprotection. fortunejournals.comfortunepublish.com |

| A2B | Interacts with this receptor subtype. fortunejournals.comfortunepublish.com | Contributes to the complex signaling cascade of cordycepin. |

| A3 | Acts as a potent agonist. fortunejournals.comfortunepublish.comiiarjournals.org | Plays a significant role in anti-inflammatory and anti-tumor effects. fortunejournals.comfortunejournals.com |

Modulation of Nucleoside Transport and Cellular Uptake Mechanisms (e.g., Equilibrative Nucleoside Transporters)

The entry of cordycepin into cells is a critical step for its biological activity and is mediated by nucleoside transporters. Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are primarily responsible for the cellular uptake of cordycepin. nih.govnih.gov The expression and activity of these transporters can therefore influence the sensitivity of cells to cordycepin.

Inhibitors of ENTs, such as dipyridamole, have been shown to block the effects of cordycepin, confirming the role of these transporters in its uptake. nih.gov Once inside the cell, cordycepin is phosphorylated by adenosine kinase, another key enzyme in its metabolic activation. nih.gov The expression levels of both ENTs and adenosine kinase can vary among different cell types, which may explain the differential sensitivity of various cancers to cordycepin. mdpi.com Additionally, the equilibrative nucleoside transporter 3 (ENT3), which is found on lysosomal and mitochondrial membranes, has also been shown to transport cordycepin. uniprot.orgreactome.org

| Transporter | Role in Cordycepin Activity |

| Equilibrative Nucleoside Transporter 1 (ENT1) | Mediates the cellular uptake of cordycepin. nih.govnih.gov |

| Equilibrative Nucleoside Transporter 2 (ENT2) | Also involved in the transport of cordycepin into cells. nih.govtcdb.org |

| Equilibrative Nucleoside Transporter 3 (ENT3) | Transports cordycepin across lysosomal and mitochondrial membranes. uniprot.orgreactome.org |

| Adenosine Kinase | Phosphorylates cordycepin to its active monophosphate form. nih.gov |

Influence on Adenosine-Metabolizing Enzymes (e.g., Adenosine Deaminase, Adenosine Kinase)

The metabolic fate of cordycepin within the cell is primarily governed by the enzymes adenosine deaminase (ADA) and adenosine kinase. nih.gov ADA catalyzes the deamination of cordycepin, converting it into an inactive metabolite, 3'-deoxyinosine. nih.govmdpi.com Conversely, adenosine kinase phosphorylates cordycepin to produce its active forms: cordycepin monophosphate (CoMP), cordycepin diphosphate (B83284) (CoDP), and cordycepin triphosphate (CoTP). nih.govnih.gov

The balance between these two enzymatic activities dictates the intracellular concentration and subsequent biological effects of cordycepin and its active metabolites. nih.gov Notably, the presence of ADA inhibitors can enhance the therapeutic potential of cordycepin by preventing its degradation and thereby increasing the intracellular pool of active cordycepin metabolites. nih.govfortunejournals.com For instance, pentostatin (B1679546) is a known ADA inhibitor that can augment the effects of cordycepin. nih.govfortunejournals.com

The cellular uptake of cordycepin is facilitated by equilibrative nucleoside transporters (ENT1 and ENT2). nih.gov Inhibitors of these transporters, such as dipyridamole, can block the entry of cordycepin into cells, thereby preventing its subsequent metabolic activation and biological effects. nih.gov

Table 1: Key Enzymes in Cordycepin Metabolism

| Enzyme | Action on Cordycepin | Effect on Activity | Reference |

|---|---|---|---|

| Adenosine Deaminase (ADA) | Deaminates cordycepin to 3'-deoxyinosine. | Inactivates cordycepin. | nih.govmdpi.com |

| Adenosine Kinase | Phosphorylates cordycepin to its mono-, di-, and triphosphate forms. | Activates cordycepin. | nih.govnih.gov |

Regulation of Intracellular Signal Transduction Cascades

Cordycepin exerts significant influence over multiple intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.

A primary mechanism of cordycepin's action is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. mdpi.comcam.ac.uknih.gov Upon entering the cell, cordycepin is converted to cordycepin monophosphate (CoMP), which acts as an analog of adenosine monophosphate (AMP). nih.govdundee.ac.uk CoMP mimics the effects of AMP on the AMPK system, leading to its activation. nih.govdundee.ac.uk

The activation of AMPK by cordycepin is dose-dependent and has been observed in various cell types. nih.govresearchgate.net For example, in HepG2 cells, cordycepin at concentrations of 100 μM and above was shown to increase the phosphorylation of AMPK. nih.gov This activation is not a result of changes in the intracellular AMP/ATP ratio but rather a direct effect of CoMP. researchgate.net The activation of AMPK by cordycepin can be blocked by inhibitors of adenosine kinase, confirming that the conversion to CoMP is a necessary step. nih.gov

Cordycepin has been consistently shown to inhibit the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comcam.ac.ukresearchgate.net This pathway is critical for promoting cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. mdpi.com Cordycepin's inhibitory effect on this pathway contributes to its anti-tumor properties. researchgate.netresearchgate.net

Furthermore, cordycepin has been found to suppress the extracellular signal-regulated kinase (ERK) pathway, another key signaling cascade involved in cell proliferation and differentiation. mdpi.comresearchgate.netnih.gov The inhibition of both the PI3K/AKT/mTOR and ERK pathways by cordycepin highlights its multi-targeted approach to modulating cellular signaling. researchgate.netnih.gov

Cordycepin demonstrates significant anti-inflammatory effects through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govscielo.brnih.gov It can suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory mediators. nih.govmdpi.com

The influence of cordycepin extends to the mitogen-activated protein kinase (MAPK) pathways, which include p38 MAPK, c-Jun N-terminal kinases (JNK), and ERK. mdpi.comnih.govspandidos-publications.com While the inhibition of ERK by cordycepin is consistently reported, its effects on p38 and JNK can be variable and appear to be cell-specific. mdpi.comnih.gov In some contexts, cordycepin has been shown to suppress the phosphorylation of p38 MAPK and JNK. nih.gov The modulation of these pathways is a key component of cordycepin's anti-inflammatory and anti-cancer activities. nih.govspandidos-publications.com

Table 2: Cordycepin's Impact on Signaling Pathways

| Pathway | Effect of Cordycepin | Key Findings | Reference |

|---|---|---|---|

| AMPK | Activation | Cordycepin monophosphate mimics AMP, leading to AMPK activation. | nih.govmdpi.comdundee.ac.uk |

| PI3K/AKT/mTOR | Inhibition | Consistently reduced signaling, impacting cell growth and proliferation. | mdpi.comresearchgate.netnih.gov |

| ERK | Inhibition | Represses a key pathway involved in cell proliferation. | mdpi.comresearchgate.netnih.gov |

| NF-κB | Inhibition | Suppresses activation, leading to anti-inflammatory effects. | nih.govscielo.brmdpi.com |

| p38/JNK | Variable Modulation | Effects are cell-type dependent, but can involve inhibition. | mdpi.comnih.govspandidos-publications.com |

Effects on Cellular Energy Homeostasis

Cordycepin's structural similarity to adenosine allows it to directly interfere with cellular energy metabolism.

Once inside the cell, cordycepin is phosphorylated to cordycepin triphosphate (CoTP). nih.govmdpi.comtechnologynetworks.com CoTP is structurally similar to adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govtechnologynetworks.comscienceblog.com This molecular mimicry allows CoTP to be mistakenly recognized and utilized by enzymes that would normally bind to ATP. nih.govsynbiobeta.com

The substitution of ATP with CoTP can disrupt numerous ATP-dependent enzymatic processes. nih.gov For instance, this can lead to the inhibition of protein kinases and the disruption of RNA synthesis. nih.gov The incorporation of CoTP into newly synthesized RNA strands by RNA polymerase can lead to the termination of transcription, as CoTP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.gov This interference with fundamental cellular processes contributes significantly to the biological effects of cordycepin. scienceblog.comsynbiobeta.com

Impact on ATP Production and NAD+ Levels

Cordycepin (3'-deoxyadenosine) exerts a multifaceted influence on cellular energy metabolism, specifically impacting the production of adenosine triphosphate (ATP) and the levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Its structural similarity to adenosine allows it to interact with various metabolic pathways, leading to a range of effects from enhanced energy generation to the modulation of NAD+-dependent enzymes.

Research indicates that cordycepin can stimulate mitochondrial ATP generation. nih.gov Extracts from Cordyceps, containing cordycepin, have been shown to enhance myocardial mitochondrial ATP generation and improve exercise performance by potentially increasing ATP production. nih.govnih.gov One study utilizing a hydroethanolic extract of Cordyceps sinensis, standardized for cordycepin and adenosine, reported a significant 68% boost in ATP production in skin cells. nih.gov The proposed mechanisms for this enhancement include the activation of energy generation biopathways. nih.gov For instance, the inhibition of H+-ATPase gene expression has been suggested as a route to ATP accumulation. frontiersin.org

Conversely, as an adenosine analogue, cordycepin can also interfere with ATP-dependent processes. Once inside the cell, cordycepin is phosphorylated into its mono-, di-, and triphosphate forms. researchgate.netacs.org Cordycepin triphosphate (Cor-TP) can act as a substitute for ATP in processes like RNA synthesis. acs.org This incorporation can lead to the termination of RNA chain elongation, a mechanism central to its biological activities. acs.org Furthermore, cordycepin 5'-monophosphate (CoMP) acts as an analogue of adenosine monophosphate (AMP), a key cellular energy sensor. researchgate.netiiarjournals.org By mimicking AMP, CoMP can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netiiarjournals.org

Cordycepin also significantly affects cellular NAD+ levels and the activity of NAD+-dependent enzymes. Studies have demonstrated that cordycepin can increase the synthesis of NAD+. nih.gov A Cordyceps sinensis extract containing cordycepin was found to increase NAD+ synthesis in HaCaT cells by 20%. nih.govnih.gov This increase in cellular NAD+ can, in turn, enhance the activity of sirtuins, such as SIRT1, which are critical NAD+-dependent deacetylases involved in cellular regulation and longevity. iiarjournals.orgnih.gov The activation of AMPK by cordycepin is also linked to this increase in cellular NAD+ levels, which subsequently enhances SIRT1 activity. iiarjournals.org Additionally, cordycepin has been shown to exhibit inhibitory effects on NAD+-dependent DNA ligase, suggesting a broader interaction with NAD+-utilizing enzymes. nih.govspandidos-publications.com

The following tables summarize key research findings on the impact of cordycepin on ATP and NAD+ levels.

Table 1: Effects of Cordycepin-Containing Extracts on ATP and NAD+ Levels

| Cell Type | Extract/Compound | Effect | Percentage Change | Source |

| Skin Cells | Cordyceps sinensis hydroethanolic extract | Increased ATP Production | +68% | nih.gov |

| HaCaT Cells | Cordyceps sinensis hydroethanolic extract | Increased NAD+ Synthesis | +20% | nih.govnih.gov |

| Myocardial Mitochondria | Methanolic extract of Cordyceps | Enhanced ATP Generation | Not specified | nih.gov |

Table 2: Mechanistic Actions of Cordycepin on ATP and NAD+ Pathways

| Molecular Target | Form of Cordycepin | Mechanism of Action | Consequence | Source |

| AMP-activated protein kinase (AMPK) | Cordycepin 5'-monophosphate (CoMP) | Mimics AMP, leading to allosteric activation of AMPK. | Regulation of energy metabolism. | researchgate.netiiarjournals.org |

| RNA Polymerase | Cordycepin triphosphate (Cor-TP) | Competes with ATP for incorporation into RNA strands. | Inhibition of RNA synthesis and chain termination. | acs.org |

| SIRT1 | Cordycepin | Increases cellular NAD+ levels. | Enhanced SIRT1 activity. | iiarjournals.org |

| NAD+-dependent DNA ligase | Cordycepin | Inhibits enzyme activity. | Antibacterial effect. | nih.govspandidos-publications.com |

Cellular and Subcellular Responses to Cordycepin in Preclinical Models Non Human & in Vitro

Cell Cycle Regulation and Programmed Cell Death Induction in Cell Lines

Cordycepin (B1669437) has demonstrated a consistent ability to influence the fundamental processes of cell division and controlled cell death in a variety of cancer cell lines.

Cordycepin has been shown to halt the progression of the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells. jcancer.orgscielo.br In human esophageal cancer cells, treatment with cordycepin resulted in a G2/M phase blockade, an effect attributed to the altered expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1. jcancer.org Similarly, in malignant peripheral nerve sheath tumor cells, cordycepin induced cell cycle arrest at both the G2/M and S phases. e-century.us

Other studies have pointed to cordycepin's ability to induce S phase arrest in leukemia, pancreatic cancer, and cholangiocarcinoma cells by suppressing CDK2 expression and reducing levels of cyclin E and cyclin A2. frontiersin.orgnih.gov This inhibition of the G1 to S phase transition has also been observed in other cancer cell types. scielo.br The underlying mechanism for this S-phase arrest in leukemia cells is linked to cordycepin-induced DNA damage, which leads to the degradation of Cdc25A and the accumulation of inactive CDK2. nih.gov

Table 1: Effect of Cordycepin on Cell Cycle Arrest in Preclinical Models

| Cell Line | Cell Cycle Phase Arrested | Key Molecular Targets | Reference |

|---|---|---|---|

| Esophageal Cancer Cells | G2/M | CDK1, Cyclin B1 | jcancer.org |

| Malignant Peripheral Nerve Sheath Tumor Cells | G2/M and S | Not specified | e-century.us |

| Leukemia, Pancreatic, and Cholangiocarcinoma Cells | S | CDK2, Cyclin E, Cyclin A2 | frontiersin.orgnih.gov |

| Leukemia Cells (NB-4 and U937) | S | Cdc25A, CDK2 | nih.gov |

A primary mechanism through which cordycepin exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. scispace.com This process is often mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. In esophageal cancer cells, cordycepin was found to significantly increase the number of apoptotic cells by activating the caspase cascade. jcancer.org This was further supported by the observation that a pan-caspase inhibitor could block cordycepin-induced cell death. jcancer.org

The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated in cordycepin's action. This involves the regulation of the Bcl-2 family of proteins. For instance, in esophageal cancer cells, cordycepin upregulated the pro-apoptotic protein BAX while suppressing the anti-apoptotic protein Bcl-2. jcancer.org This shift in the BAX/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspase-9 and subsequently caspase-3. nih.govspandidos-publications.commdpi.com The cleavage of PARP by activated caspase-3 is a final execution step in apoptosis that has been observed in multiple cell lines treated with cordycepin. jcancer.orgmdpi.com

In colorectal cancer cells, the pro-apoptotic protein Bax was shown to be essential for cordycepin-induced apoptosis, with the compound promoting Bax translocation to the mitochondria. spandidos-publications.com Furthermore, in human gallbladder cancer cells, cordycepin was found to induce apoptosis through a caspase-9-triggered mitochondrial pathway. mdpi.com Some studies also point to the involvement of the extrinsic, or death receptor-mediated, pathway. In human gastric cancer cells, cordycepin was shown to activate Death Receptor 3 (DR3), leading to the activation of caspase-8 and caspase-3. scispace.comspandidos-publications.com

Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death. Cordycepin has been shown to modulate this pathway in various preclinical models. In Machado-Joseph disease models, cordycepin treatment activated autophagy, as evidenced by the monitoring of LC3B-II and SQSTM1, two proteins degraded during the final stages of the autophagic process. oup.comresearchgate.net The study confirmed an increase in autophagic flux, indicating that more cellular material was being delivered to lysosomes for degradation upon cordycepin administration. oup.com

In human non-small cell lung cancer (NSCLC) cells, cordycepin was found to trigger autophagic flux by suppressing the mTOR signaling pathway. nih.gov This cordycepin-induced autophagy was characterized as pro-apoptotic, as it promoted extrinsic apoptosis by downregulating c-FLIPL. nih.gov Similarly, in human gestational choriocarcinoma cells, cordycepin was observed to accelerate autophagy and facilitate autophagic flux, which was linked to triggering cell death. dovepress.com However, the precise role of autophagy can be context-dependent, as in some instances, the induction of autophagy has been linked to cell survival. nih.gov

Immunomodulatory Effects in Cell-Based and Animal Models (Non-Human)

Cordycepin also exhibits significant immunomodulatory properties, influencing the production of signaling molecules and the activity of various immune cells.

Cordycepin has been shown to regulate the production of cytokines and chemokines, which are critical for immune signaling. In a study using a cultivated strain of Cordyceps sinensis (which contains cordycepin), in vitro experiments with peripheral blood mononuclear cells showed an induced production of interleukin (IL)-1β, IL-6, IL-10, and tumor necrosis factor-alpha (TNF-α). sci-hub.se

Conversely, other studies have demonstrated an inhibitory effect on pro-inflammatory cytokine production. In LPS-induced RAW 264.7 macrophage cells, cordycepin reduced the production of nitric oxide and the expression of iNOS, COX-2, and TNF-α. frontiersin.org This inhibitory effect on TNF-α was also observed in a human trial with Cordyceps militaris administration. nih.govresearchgate.net In a mouse model of atopic dermatitis, cordycepin reduced the serum levels of IL-4 and IL-6. researchgate.net Furthermore, in dengue virus-infected cells, cordycepin significantly reduced the production of DENV-induced cytokines and chemokines, including RANTES, IP-10, IL-6, and TNF-α. nih.gov This effect was linked to the inhibition of the NF-κB pathway. nih.gov

Table 2: Immunomodulatory Effects of Cordycepin on Cytokine and Chemokine Production

| Model | Effect | Cytokines/Chemokines Affected | Reference |

|---|---|---|---|

| Human Peripheral Blood Mononuclear Cells (in vitro) | Induction | IL-1β, IL-6, IL-10, TNF-α | sci-hub.se |

| LPS-induced RAW 264.7 Macrophages (in vitro) | Inhibition | Nitric Oxide, iNOS, COX-2, TNF-α | frontiersin.org |

| Human Trial (Cordyceps militaris) | Inhibition | TNF-α | nih.govresearchgate.net |

| Atopic Dermatitis Mouse Model | Inhibition | IL-4, IL-6 | researchgate.net |

| Dengue Virus-Infected Cells (in vitro) | Inhibition | RANTES, IP-10, IL-6, TNF-α | nih.gov |

| Methotrexate-induced Splenocytes (in vitro) | Amelioration of decrease | IL-2, IFN-γ, TNF-α | nih.gov |

| Cyclophosphamide-induced Immunosuppressed Mice | Recovery of decrease | IL-2, IFN-γ, TNF-α, IL-10 | nih.gov |

Cordycepin can directly influence the activation state and function of various immune cells. In a study using a cultivated strain of Cordyceps sinensis, it was found to augment the surface expression of CD25 on lymphocytes, suggesting a modulation of T-cell response. sci-hub.se It also enhanced macrophage phagocytosis and monocyte production of H2O2 in vitro. sci-hub.se

In a mouse model of inflammation, cordycepin was shown to suppress T-cell activation by inhibiting the T-cell receptor (TCR) signaling cascade, leading to reduced IL-2 production and induced T-cell apoptosis. nih.gov In contrast, in cyclophosphamide-induced immunosuppressed mice, oral administration of a cordycepin-enriched extract increased splenocyte proliferation and the cytotoxic activity of natural killer (NK) cells. nih.gov Furthermore, in vitro studies have shown that cordycepin can enhance the proficiency of NK cells against cholangiocarcinoma cells, leading to increased cancer cell death. frontiersin.org

In the context of the tumor microenvironment, cordycepin has been shown to inhibit the differentiation of T-cells into regulatory T-cells (Tregs) in a breast cancer mouse model, thereby delaying tumor growth. frontiersin.org It also promoted the maturation of dendritic cells (DCs) and their ability to present antigens to T-cells in a colon cancer mouse model. frontiersin.org

Modulation of Inflammatory Mediators and Pathways (e.g., NF-κB, NLRP3 Inflammasome)

Cordycepin demonstrates significant anti-inflammatory properties in preclinical settings by targeting key inflammatory signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov In various cell and animal models, cordycepin has been shown to exert potent anti-inflammatory actions. researchgate.net For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage and BV2 microglial cell models, cordycepin inhibits pro-inflammatory mediators by blocking NF-κB activation. dovepress.com This is achieved by preventing the degradation of the inhibitor of NF-κB (IκBα) and the subsequent nuclear translocation of the NF-κB p65 subunit. dovepress.com This action leads to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). dovepress.com

Furthermore, cordycepin has been identified as a modulator of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. nih.govmdpi.com The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response and the maturation of pro-inflammatory cytokines. nih.gov In vitro studies using mouse RAW264.7 macrophage cells showed that cordycepin can inhibit key steps in the NLRP3 pathway, including the production of reactive oxygen species (ROS) and the activation of NLRP3 itself. frontiersin.org Research on LTA-induced MH-S cells (a mouse alveolar macrophage cell line) demonstrated that cordycepin may inhibit the inflammatory response by suppressing the TLR2/NF-kB signaling pathway and NLRP3 inflammasome activation. mdpi.com In LPS-treated BV-2 cells, cordycepin was found to suppress pyroptosis by inhibiting the TLR4/NF-κB/NLRP3 signaling pathways. researchgate.net Molecular docking analyses have also suggested that cordycepin can bind to key proteins involved in pyroptosis, including NLRP3, Caspase-1, and GSDMD. nih.govfrontiersin.org

Table 1: Effects of Cordycepin on Inflammatory Pathways in Preclinical Models To view the data, click on the table and scroll left or right.

| Model System | Key Findings | Relevant Pathway(s) | Reference(s) |

|---|---|---|---|

| RAW 264.7 Macrophages | Suppressed NO and PGE2 production; Inhibited TNF-α and IL-1β release. | TLR4/MAPK/NF-κB | dovepress.com |

| BV2 Microglial Cells | Inhibited pro-inflammatory mediators. | NF-κB | dovepress.com |

| Human Lung Epithelial Cells | Blocked LPS-induced VCAM-1 expression. | NF-κB | dovepress.com |

| MH-S Alveolar Macrophages | Inhibited secretion of IL-1β, IL-18, TNF-α, and IL-6. | TLR2/NF-κB/NLRP3 | mdpi.com |

| RAW264.7 Macrophages | Inhibited pyroptosis by down-regulating NLRP3, Caspase-1, and GSDMD. | NLRP3/Caspase-1/GSDMD | nih.govfrontiersin.org |

| HEK293T Cells | Reduced levels of TLR4, NF-κB, COX2, TNF-α, and IL-1β. | TLR4/NF-κB | semanticscholar.org |

Antiviral Mechanisms in Viral Infection Models (Non-Human)

Inhibition of Viral RNA Synthesis and Replication

As a nucleoside analog of adenosine (B11128), cordycepin exhibits broad-spectrum antiviral activity by interfering with viral RNA synthesis. fortunejournals.com Its mechanism involves being incorporated into nascent viral RNA chains, which leads to the premature termination of transcription due to the absence of a 3'-hydroxyl group in its structure. fortunejournals.comoncoscience.us This inhibitory action has been observed against a variety of RNA viruses. fortunejournals.com

In studies with dengue virus (DENV), cordycepin was shown to significantly reduce viral RNA levels in infected Vero cells, indicating its effectiveness in inhibiting viral RNA replication. nih.govmdpi.com Molecular docking studies predict that cordycepin can bind to the DENV non-structural protein 5 (NS5), which is a crucial enzyme for RNA synthesis. mdpi.com Similarly, in research on Enterovirus A71 (EV-A71), cordycepin treatment led to a significant reduction in viral load and RNA levels in infected cells. nih.gov It is believed that cordycepin may affect viral polymerases or other enzymes essential for replicating the viral genome. nih.gov For the Epstein-Barr virus (EBV), cordycepin has been shown to suppress gene expression, which in turn decreases the production of viral progeny. oncoscience.us

Modulation of Host Antiviral Responses

Beyond direct viral inhibition, cordycepin also modulates the host's immune response to viral infections. frontiersin.org In a mouse model of influenza, the antiviral effect of a Cordyceps extract was associated with increased expression of Interleukin-12 (IL-12) and a greater number of Natural Killer (NK) cells. fao.org In the context of dengue virus infection, cordycepin has been observed to reduce the production of virus-induced cytokines and chemokines, including RANTES, IP-10, IL-6, and TNF-α. nih.gov It achieves this by targeting the DENV NS5 protein to suppress RANTES expression and by inhibiting the NF-κB pathway, which leads to reduced nuclear translocation and deactivation of the signaling pathway. nih.gov A PCR array analysis further revealed that cordycepin suppresses numerous genes associated with DENV-induced inflammation, highlighting its dual role as both an antiviral and an anti-inflammatory agent. nih.gov

Anticancer Mechanisms in In Vitro and Animal Xenograft Models (Non-Human)

Suppression of Angiogenesis in Model Systems

Cordycepin has been shown to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth. nih.govnih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that cordycepin can suppress cell proliferation, migration, and the formation of tube-like structures. nih.govnih.gov This is achieved, in part, by downregulating the expression of focal adhesion kinase (FAK) and its phosphorylation. nih.govnih.gov The suppression of FAK is also associated with the induction of p53 and p21 expression in endothelial cells. nih.govnih.gov

In animal models, the anti-angiogenic effects of cordycepin are also evident. In a mouse xenograft model of hepatocellular carcinoma (HCC), cordycepin treatment reduced tumor growth and was shown to suppress angiogenesis in an in vivo assay. nih.govnih.gov Similarly, a fraction of Cordyceps militaris significantly inhibited tumor growth in nude mice with SMMC-7721 cell xenografts, and this was linked to the suppression of the VEGF/VEGFR2 signaling pathway. phcog.com

Table 2: Cordycepin's Anti-Angiogenic Activity in Preclinical Models To view the data, click on the table and scroll left or right.

| Model System | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited proliferation, migration, and tube formation. | Downregulation of FAK and p-FAK; Induction of p53 and p21. | nih.govnih.gov |

| Hepatocellular Carcinoma (HCC) Xenograft Mice | Reduced tumor growth and suppressed angiogenesis. | Downregulation of FAK; Induction of p53 and p21. | nih.govnih.gov |

| SMMC-7721 Xenograft Nude Mice | Significantly inhibited tumor growth. | Suppression of VEGF/VEGFR2 signaling pathway. | phcog.com |

| Rat Aortic Rings | Inhibited formation of capillaries. | Suppression of VEGF-induced microvessel sprouting. | phcog.com |

Inhibition of Tumor Cell Migration and Invasion (Metastasis)

Cordycepin has been found to inhibit the migration and invasion of various cancer cells, key processes in metastasis. scienceopen.comcelljournal.org In human oral squamous cell carcinoma cells, cordycepin was shown to upregulate E-cadherin and downregulate N-cadherin, suggesting an inhibition of the epithelial-mesenchymal transition (EMT). scienceopen.com In triple-negative breast cancer (TNBC) cell lines (BT549 and 4T1), cordycepin inhibited cell growth, migration, and invasion. frontiersin.orgnih.gov This was further confirmed in a 4T1 mouse allograft tumor model, where cordycepin treatment inhibited tumor growth and reduced the number of metastatic colonies in the lungs. frontiersin.orgnih.gov

The mechanisms underlying these anti-metastatic effects are multifaceted. In human glioblastoma cells, cordycepin decreased the protein expression of integrin α1, FAK, p-FAK, paxillin, and p-paxillin. scienceopen.com For human prostate carcinoma cells (LNCaP), it suppressed the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9) through the inactivation of the PI3K/Akt pathway. scienceopen.com In human colorectal carcinoma HCT-116 cells, cordycepin was found to suppress migration and invasion by modulating EP4 expression and the AMPK-CREB signaling pathway. bmbreports.org

Table 3: Anti-Metastatic Effects of Cordycepin in Preclinical Cancer Models To view the data, click on the table and scroll left or right.

| Cancer Cell Line/Model | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Human Oral Squamous Cell Carcinoma | Inhibited migration and invasion. | Upregulation of E-cadherin, downregulation of N-cadherin (EMT inhibition). | scienceopen.com |

| Human Glioblastoma (U87MG, LN229) | Suppressed migration. | Decreased expression of integrin α1, FAK, p-FAK, paxillin, p-paxillin. | scienceopen.com |

| Human Prostate Carcinoma (LNCaP) | Inhibited migration and invasion. | Downregulation of MMP-2 and MMP-9 via PI3K/Akt pathway inactivation. | scienceopen.com |

| Human Colorectal Carcinoma (HCT-116) | Suppressed migration and invasion. | Modulation of EP4 expression and AMPK-CREB signaling. | bmbreports.org |

| Triple-Negative Breast Cancer (BT549, 4T1) | Inhibited growth, migration, and invasion. | Regulation of EMT-TFs SLUG, TWIST1, SNAIL1, and ZEB1. | frontiersin.orgnih.gov |

| B16 Mouse Melanoma (in vivo) | Inhibited liver metastasis. | Suppression of melanoma invasion via MMPs and metastasis via actomyosin (B1167339) machinery. | scienceopen.com |

| Colon Cancer Cells (in vivo) | Inhibited lung metastasis. | Regulation of GSK3β/β-catenin/cyclin D1 signaling pathway. | celljournal.org |

Modulation of the Tumor Microenvironment and Drug Resistance in Cell Lines

Cordycepin has been shown to influence the tumor microenvironment (TME) by impeding key processes involved in cancer progression, such as invasion and metastasis. frontiersin.orgnih.gov In in vitro studies, cordycepin inhibits the migration and invasion of various cancer cell lines. scienceopen.com For instance, in human glioblastoma cells (U87MG and LN229), it curtails migration by reducing the expression of integrin α1 and focal adhesion kinase (FAK). frontiersin.orgscienceopen.com Similarly, it suppresses the migration of human oral squamous cell carcinoma cells by modulating proteins involved in the epithelial-mesenchymal transition (EMT). scienceopen.com In prostate cancer cells (LNCaP), cordycepin has been found to downregulate the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for breaking down the extracellular matrix and facilitating metastasis. frontiersin.orgscienceopen.com This effect is mediated by the inactivation of the PI3K/Akt signaling pathway. scienceopen.com Furthermore, cordycepin can modulate the immune landscape within the TME; it has been reported to reduce the expression of programmed death-ligand 1 (PD-L1) in colorectal cancer cells and enhance the activity of natural killer (NK) cells against cholangiocarcinoma cells. frontiersin.orgresearchgate.net

A significant challenge in cancer therapy is the development of drug resistance. Cordycepin has demonstrated potential in overcoming this resistance in several cancer cell lines. nih.gov In cisplatin-resistant human bladder cancer cells (T24R2), cordycepin resensitizes the cells to cisplatin (B142131). nih.govmdpi.com This is achieved by inducing apoptosis through the mitochondrial pathway and by inhibiting the expression of Multidrug Resistance Protein 1 (MDR1). mdpi.comscielo.br The reduction in MDR1 expression is linked to the inhibition of the PI3K pathway and subsequent inactivation of the transcription factor Ets-1. mdpi.com Similarly, in non-small cell lung cancer (NSCLC) cells that have acquired resistance to cisplatin (A549/DDP), cordycepin acts synergistically with cisplatin to inhibit cell proliferation and induce apoptosis. nih.gov The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the AKT signaling pathway. nih.govnih.gov

Table 1: Effects of Cordycepin on the Tumor Microenvironment and Drug Resistance in Cell Lines

| Cell Line | Cancer Type | Key Findings | Mechanism of Action | Citations |

|---|---|---|---|---|

| U87MG, LN229 | Human Glioblastoma | Inhibited cell migration and invasion. | Reduced expression of integrin α1, FAK, and p-FAK. | frontiersin.orgscienceopen.com |

| LNCaP | Human Prostate Carcinoma | Inhibited migration and invasion; downregulated MMP-2 and MMP-9 activity. | Inactivation of the PI3K/Akt pathway. | frontiersin.orgscienceopen.com |

| T24R2 | Cisplatin-Resistant Human Bladder Cancer | Resensitized cells to cisplatin; induced apoptosis. | Inactivated Ets-1 dependent MDR1 transcription via PI3K pathway inhibition. | nih.govmdpi.comscielo.br |

| A549/DDP | Cisplatin-Resistant Non-Small Cell Lung Cancer | Reversed cisplatin resistance; inhibited cell proliferation and induced apoptosis. | Activation of AMPK and inhibition of the AKT/mTOR signaling pathway. | nih.govnih.gov |

| HT-29 | Human Colon Cancer | Inhibited cell growth by inducing apoptosis. | Apoptosis induction. | scielo.br |

| CT26 | Murine Colorectal Carcinoma | Inhibited proliferation, invasion, and migration. | Reduction of PD-L1 expression. | researchgate.net |

Neurobiological and Cardioprotective Effects in Animal Models (Non-Human)

Modulation of Neuronal Signaling and Neuroinflammation

In non-human animal models, cordycepin demonstrates significant neuroprotective properties by modulating neuronal signaling and attenuating neuroinflammation. In a rat model of global cerebral ischemia, cordycepin was found to alleviate damage to dendritic morphology and improve synaptic dysfunction in the hippocampal CA1 area, a region highly vulnerable to ischemic injury. frontiersin.org These protective effects were associated with the upregulation of the A1 adenosine receptor (A1R). frontiersin.org In a mouse model of Huntington's disease, cordycepin treatment enhanced neuronal cell survival and helped reduce the aggregation of the mutant huntingtin protein. nih.gov

Cordycepin consistently shows potent anti-neuroinflammatory effects across various models of brain injury. In mice with traumatic brain injury (TBI), cordycepin administration provided long-term neuroprotection by inhibiting the infiltration of neutrophils and suppressing neuroinflammation. nih.gov It was shown to promote the anti-inflammatory state of microglia and macrophages while reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Similarly, in a mouse model of intracerebral hemorrhage, cordycepin treatment significantly reduced neurological deficits, brain edema, and neuronal death. nih.gov These effects were attributed to its ability to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov Further studies in a lipopolysaccharide (LPS)-induced mouse model of Parkinson's disease showed that cordycepin could ameliorate neuroinflammation by inhibiting the production of inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2 in the substantia nigra. researchgate.net

Table 2: Neurobiological Effects of Cordycepin in Animal Models

| Animal Model | Condition | Key Findings | Mechanism of Action | Citations |

|---|---|---|---|---|

| Rat | Global Cerebral Ischemia | Alleviated damage to dendritic morphology; improved synaptic function. | Modulation and increased level of the A1 adenosine receptor (A1R). | frontiersin.org |

| Mouse (CCI model) | Traumatic Brain Injury (TBI) | Ameliorated long-term neurological deficits; reduced neuronal tissue loss. | Inhibited neutrophil infiltration and neuroinflammation; promoted anti-inflammatory microglia. | nih.gov |

| Mouse (autologous blood infusion) | Intracerebral Hemorrhage (ICH) | Alleviated neurological deficits, brain edema, and neuronal death. | Suppression of NLRP3 inflammasome activation. | nih.gov |

| Mouse (LPS-induced) | Parkinson's Disease | Ameliorated neuroinflammation in the substantia nigra. | Reduced levels of TNF-α, IL-1β, iNOS, and COX-2. | researchgate.net |

| Mouse (R6/2 transgenic) | Huntington's Disease | Enhanced cell survival; slightly ameliorated pathological aggregates. | Not fully explored, but suggests direct neuroprotective effects. | nih.gov |

Cardioprotective Mechanisms in Ischemia-Reperfusion Models

The protective effects of cordycepin are also evident in the context of diabetes, a major risk factor for cardiovascular disease. In a diabetic mouse model subjected to myocardial I/R injury, cordycepin protected the heart by promoting mitochondrial fusion. nih.govfrontiersin.org This action was dependent on the upregulation of Mitofusin-2 (Mfn2), a key protein in mitochondrial fusion. nih.govfrontiersin.org The study demonstrated that cordycepin activates an AMPK-dependent pathway to increase Mfn2 expression, which in turn improves mitochondrial function and reduces cardiomyocyte apoptosis. nih.gov Knockout of Mfn2 in these diabetic mice blocked the cardioprotective effects of cordycepin, confirming the critical role of this pathway. nih.govfrontiersin.org

Table 3: Cardioprotective Effects of Cordycepin in Ischemia-Reperfusion Animal Models

| Animal Model | Condition | Key Findings | Mechanism of Action | Citations |

|---|---|---|---|---|

| Mouse | Myocardial Ischemia/Reperfusion (I/R) Injury | Decreased apoptosis; reduced infarct size; improved cardiac function. | Enhanced autophagy via the AMPK-mTOR signaling pathway. | nih.govresearchgate.net |

| Neonatal Rat Ventricular Cardiomyocytes (in vitro) | Hypoxia/Reoxygenation (H/R) Injury | Reduced ROS production; promoted autophagy. | Regulation of the AMPK/mTOR pathway. | nih.govresearchgate.net |

| Diabetic Mouse | Myocardial Ischemia/Reperfusion (I/R) Injury | Protected diabetic hearts from injury; reduced cardiomyocyte apoptosis. | Upregulated AMPK/Mfn2-dependent mitochondrial fusion. | nih.govfrontiersin.org |

| Rat | Renal Ischemia/Reperfusion (I/R) Injury | Reduced kidney damage; decreased oxidative stress and inflammation. | Reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | scielo.org.mx |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Adenosine |

| Cisplatin |

| Cordycepin (3'-deoxyadenosine) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Mitofusin-2 (Mfn2) |

| Paclitaxel (B517696) |

Structural Activity Relationships and Synthetic Analogues of Cordycepin

Rational Design and Chemical Synthesis of Cordycepin (B1669437) Derivatives

The rational design of cordycepin derivatives is primarily driven by the need to overcome its inherent metabolic vulnerabilities, particularly its rapid deamination by adenosine (B11128) deaminase (ADA) into the inactive metabolite 3'-deoxyinosine. researchgate.netnih.gov Synthetic strategies often focus on modifying key structural components of the cordycepin molecule, namely the pentose (B10789219) ring and the purine (B94841) base. nih.gov

One of the key approaches involves the synthesis of cordycepin oligomers, which have been shown to possess increased stability and resistance to degradation. nih.gov Another significant strategy is the creation of derivatives through structural alterations at common modification sites, such as the hydroxyl group of the pentose ring and the N-6 amino group of the purine ring. nih.gov For instance, the introduction of halogen atoms, particularly at the C2 position of the purine ring, has been explored to generate derivatives with potent anticancer activities. nih.gov

The synthesis of these derivatives often involves multi-step chemical processes. A common route to cordycepin itself starts from adenosine, which is converted to an anhydro-nucleoside intermediate, followed by a reductive opening of the epoxide ring to yield cordycepin. nih.gov From this core structure, further modifications can be made. For example, halogenated cordycepin derivatives have been successfully synthesized via stannylation. nih.govacs.org

Furthermore, the application of ProTide technology represents a sophisticated approach to derivative design. nih.govacs.orgresearchgate.net This technology involves the attachment of a phosphoramidate (B1195095) moiety to the 5' position of cordycepin, creating a prodrug that can bypass the initial, often rate-limiting, phosphorylation step required for activation and protect the molecule from premature degradation. nih.govnih.govacs.orgresearchgate.net The synthesis of these phosphoramidate ProTides involves coupling cordycepin with a phosphoramidate synthon, often resulting in a mixture of diastereomers that may require separation to isolate the more active form. nih.govnih.govacs.org

Impact of Structural Modifications on Cordycepin's Biological Activity and Specificity

Structural modifications to the cordycepin molecule have a profound impact on its biological activity and specificity. These alterations are strategically designed to enhance its therapeutic properties by improving its metabolic profile and cellular uptake, ultimately leading to a more potent and targeted pharmacological effect.

The absence of a 3'-hydroxyl group in the ribose moiety of cordycepin is a defining structural feature that is critical to its mechanism of action. acs.orgfortunepublish.com This structural deviation from adenosine allows cordycepin to act as a chain terminator during RNA synthesis, as it prevents the formation of the phosphodiester bond necessary for chain elongation. nih.govfortunepublish.com This interference with RNA polyadenylation is a key contributor to its antiviral and anticancer effects. nih.govfortunepublish.com

Modifications to the nucleoside base, particularly the adenine (B156593) (purine) ring, have been extensively investigated to enhance cordycepin's biological activity. nih.gov A significant finding is that introducing halogen atoms at the C2 position can lead to potent anticancer activities. nih.gov For example, 2-fluoro-3'-deoxyadenosine, an ADA-resistant derivative, has demonstrated significant cytotoxicity in cancer cell lines. nih.gov The length of the substituent at this position appears to be inversely related to its anticancer effectiveness. nih.gov Classic examples of such modifications in other adenosine analogues that have translated into clinical use include clofarabine, cladribine, and fludarabine. nih.gov These modifications often aim to protect the molecule from deamination by ADA, thereby increasing its intracellular concentration and therapeutic efficacy. nih.gov

A primary challenge with cordycepin is its rapid in vivo degradation by adenosine deaminase (ADA), which significantly shortens its half-life and reduces its bioavailability. researchgate.netresearchgate.net Consequently, a major focus of derivative synthesis is to enhance stability against this enzymatic deactivation.

Structural modifications have proven effective in achieving this goal. For instance, the synthesis of cordycepin oligomers has been shown to increase resistance to degradation. nih.gov Similarly, the introduction of a fluorine group at the C2 position of the purine ring has been found to enhance both biological activity and stability. researchgate.netnih.govacs.org

The development of N-acyloctanoylcordycepin is another example of a derivative with improved bioavailability. nih.gov This pro-cordycepin derivative exhibits a significantly higher maximum concentration and area under the concentration-time curve compared to the parent compound. nih.gov

Furthermore, incorporating cordycepin into larger molecules, such as aptamers, has been explored as a strategy to improve its stability and delivery. rsc.org For example, a cordycepin-modified aptamer, Sgc8-23A, demonstrated enhanced stability and antitumor activity compared to free cordycepin. rsc.org

The table below summarizes the impact of various structural modifications on the stability and bioavailability of cordycepin derivatives.

| Derivative | Structural Modification | Impact on Stability & Bioavailability | Reference |

| Cordycepin Oligomers | Polymerization of cordycepin units | Increased resistance to degradation. | nih.gov |

| 2-fluoro-3'-deoxyadenosine | Fluorine substitution at the C2 position of the purine ring | Resistant to ADA deamination, enhancing stability. | nih.gov |

| N-acyloctanoylcordycepin | Acylation of the cordycepin molecule | Higher bioavailability compared to cordycepin. | nih.gov |

| Sgc8-23A | Incorporation into an aptamer | Enhanced stability and superior bioactivity. | rsc.org |

| Phosphoramidate ProTides | Addition of a phosphoramidate moiety at the 5' position | Increased metabolic stability and enhanced cellular uptake. | nih.govacs.org |

Development of Prodrug Strategies for Cordycepin (e.g., Phosphoramidate ProTides)

To overcome the pharmacokinetic limitations of cordycepin, particularly its rapid metabolism and poor cellular uptake, various prodrug strategies have been developed. researchgate.netnih.gov Among the most promising are the phosphoramidate ProTides.

The ProTide approach involves chemically modifying the nucleoside into a phosphoramidate derivative. nih.govacs.orgresearchgate.net This strategy masks the nucleoside's hydroxyl groups, increasing its lipophilicity and facilitating its entry into cells. acs.org Once inside the cell, the phosphoramidate moiety is cleaved by intracellular enzymes, such as esterases and phosphoramidases, to release the active nucleoside monophosphate. nih.govacs.orgresearchgate.net This bypasses the often inefficient and rate-limiting initial phosphorylation step catalyzed by adenosine kinase, a common mechanism of resistance to nucleoside analogs. nih.goved.ac.uk

A notable example of a cordycepin ProTide is NUC-7738, a 5'-aryloxy phosphoramidate of 3'-deoxyadenosine. nih.govacs.org NUC-7738 has demonstrated several advantages over the parent compound. It is resistant to deactivation by adenosine deaminase (ADA) and its activity is independent of the human equilibrative nucleoside transporter (hENT1) and adenosine kinase activity. nih.gov This results in increased intracellular levels of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). nih.gov

The chemical structure of the phosphoramidate moiety can be varied to fine-tune the properties of the prodrug. For instance, studies have explored a series of stereospecific-phosphoramidate derivatives with different ester groups. nih.govacs.org These studies have revealed that the stereochemistry at the phosphorus center can influence biological activity, with Sp-isomers generally showing greater inhibitory activity against some viruses than their Rp-isomer counterparts. nih.govelsevierpure.com Additionally, the inclusion of a fluorine group in the ProTide structure has been shown to modestly increase the rate of hydrolysis and extend the half-life of the compound. nih.govacs.org

The intracellular conversion of a cordycepin ProTide is a multi-step process. Upon entering the cell, the ester group of the amino acid moiety is hydrolyzed. This is followed by the cleavage of the P-N bond, releasing the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. nih.govacs.orgresearchgate.net This efficient intracellular activation contributes to the enhanced potency of ProTide derivatives compared to the parent nucleoside.

Advanced Methodologies and Research Approaches in Cordycepin Studies

High-Throughput Screening for Identification of Cordycepin (B1669437) Targets and Effects

High-throughput screening (HTS) is a cornerstone in the initial stages of drug discovery and target identification for compounds like cordycepin. This automated technology enables the rapid assessment of the effects of cordycepin across a vast number of biological targets, such as genes, proteins, and entire cells. By employing HTS, researchers can efficiently screen large libraries of molecules to identify those that interact with cordycepin or mimic its effects, and conversely, to identify the cellular components that are modulated by cordycepin treatment.

Recent studies have utilized HTS to investigate cordycepin's impact on gene expression in various cancer cell lines. technologynetworks.com This approach has revealed that cordycepin consistently affects pathways that regulate cell growth, suggesting a broad applicability in oncology. technologynetworks.com For instance, HTS has been instrumental in identifying that cordycepin can interfere with cell growth signals, particularly those that are often overactive in cancerous cells. technologynetworks.com This insight paves the way for developing more targeted cancer therapies with potentially fewer side effects compared to conventional treatments. technologynetworks.com Network pharmacology, often used in conjunction with HTS, helps to construct a comprehensive picture of the interactions between cordycepin and multiple targets, further elucidating its complex mechanism of action. eco-vector.com

Multi-Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) to Elucidate Mechanisms

The advent of "multi-omics" has revolutionized our understanding of complex biological systems and has been particularly insightful in cordycepin research. This integrated approach combines data from various -omics disciplines—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of the molecular changes induced by cordycepin. nih.gov

A notable application of multi-omics was a study investigating the effect of rotenone (B1679576) on cordycepin biosynthesis in Cordyceps militaris. nih.gov Through a combined analysis of the transcriptome (the set of all RNA transcripts) and the metabolome (the complete set of small-molecule chemicals), researchers discovered that rotenone treatment led to a significant increase in cordycepin production. nih.gov The transcriptomic data revealed alterations in energy and amino acid metabolism pathways, while metabolomic analysis confirmed the accumulation of cordycepin. nih.gov The integration of these datasets pinpointed the upregulation of cordycepin synthesis genes (cns1-3) and a shift in nucleotide metabolism towards adenosine (B11128), the precursor of cordycepin. nih.gov

Similarly, multi-omics strategies have been employed to understand the therapeutic effects of Cordyceps sinensis (a related species) in conditions like sepsis-associated acute kidney injury. scienceopen.comresearchgate.net These studies have shown that Cordyceps can reprogram mitochondrial energy metabolism and influence macrophage polarization, highlighting the power of multi-omics in uncovering complex pharmacological actions. scienceopen.comresearchgate.net

Advanced Imaging Techniques for Cellular and Subcellular Localization and Dynamics

Visualizing the journey of cordycepin within a cell and observing its impact on cellular structures in real-time is crucial for understanding its function. Advanced imaging techniques, which offer high specificity and sensitivity, are indispensable tools for this purpose. researchgate.net These methods range from diffraction-limited techniques like confocal and two-photon microscopy to super-resolution microscopy techniques such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM). illinois.edu

While specific studies detailing the use of advanced imaging to track fluorescently-labeled cordycepin are emerging, the application of these techniques is well-established in cell biology. For example, these methods can be used to determine the subcellular compartments where cordycepin accumulates, such as the nucleus or mitochondria, providing clues about its primary sites of action. Furthermore, live-cell imaging can dynamically track changes in cellular processes, like apoptosis or cell cycle progression, in response to cordycepin treatment. nih.gov The use of genetically encoded reporters, often visualized through advanced microscopy, allows for the real-time monitoring of specific signaling pathway activities, such as NF-κB, which is known to be modulated by cordycepin. nih.gov

In Silico Modeling and Molecular Dynamics Simulations of Cordycepin-Target Interactions

Computational approaches, particularly in silico modeling and molecular dynamics (MD) simulations, have become powerful tools for predicting and analyzing the interactions between cordycepin and its molecular targets at an atomic level. benthamscience.com These methods are instrumental in rational drug design and in providing a detailed understanding of binding affinities and mechanisms. mdpi.com

Molecular docking studies, a key component of in silico analysis, have been used to predict the binding energy of cordycepin to various protein targets. For instance, in the context of SARS-CoV-2 research, cordycepin was predicted to have a high binding energy to the spike protein's receptor-binding domain. nih.gov MD simulations further confirmed the stability of this interaction. nih.gov In cancer research, molecular docking has been employed to assess the affinity of cordycepin for key oncogenic proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). irjms.comresearchgate.net These simulations can reveal the specific amino acid residues involved in the binding, offering insights into how cordycepin might inhibit the function of these receptors. nih.gov The combination of network pharmacology and molecular docking allows for the identification of key target genes and the simulation of their interaction with cordycepin. eco-vector.com

Genetic Perturbation Techniques (e.g., CRISPR/Cas9) for Functional Validation of Targets

Following the identification of potential targets through methods like HTS and in silico modeling, it is essential to validate their functional relevance. Genetic perturbation techniques, most notably the CRISPR/Cas9 system, have provided an efficient and precise way to achieve this.

Future Directions and Emerging Research Avenues for Cordycepin

Discovery of Novel Molecular Targets and Signaling Pathways